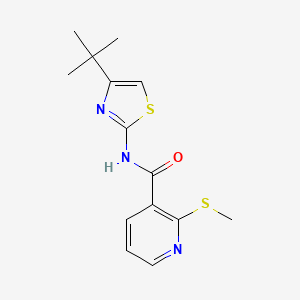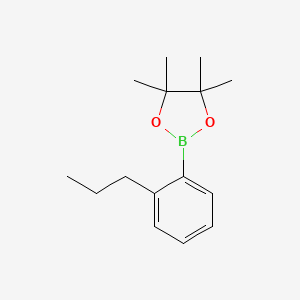
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropylmethyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl azide with ethyl propiolate in the presence of a copper catalyst can lead to the formation of the desired triazole compound. The reaction typically requires mild heating and an inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
5-Ethyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
1-(Cyclopropylmethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in variations in its chemical behavior.
Uniqueness
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropylmethyl and ethyl groups, which confer distinct chemical and biological properties. These structural features contribute to its versatility in various applications and its potential as a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-7-8(9(13)14)10-11-12(7)5-6-3-4-6/h6H,2-5H2,1H3,(H,13,14) |
Clave InChI |
QBYWHPLULINWEF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1CC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


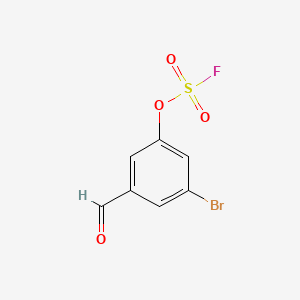


![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)

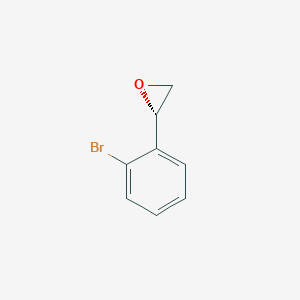

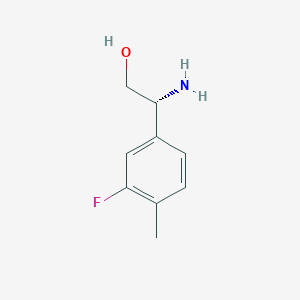
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
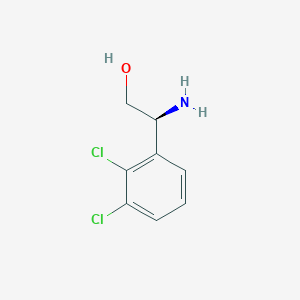
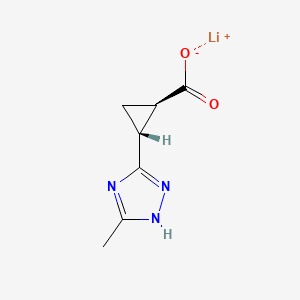
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
